

# X-ray crystallography data for substituted flavanones

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## Compound of Interest

Compound Name: 2',3'-Dimethoxyflavanone

CAS No.: 97207-23-3

Cat. No.: B1228670

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Topic: X-ray Crystallography Data for Substituted Flavanones: A Structural & Methodological Comparison Guide

## Executive Summary: The Structural Imperative

In the realm of drug discovery, Substituted Flavanones (2-phenylchroman-4-ones) represent a privileged scaffold due to their antiviral, antioxidant, and anticancer properties.<sup>[1]</sup> However, their biological efficacy is strictly governed by the conformational flexibility of the C-ring (pyranone) and the specific intermolecular interactions driven by A/B-ring substituents.

This guide compares the X-ray Crystallographic Data of substituted flavanones against alternative structural determination methods (NMR, DFT). It demonstrates why solid-state X-ray analysis is the superior "product" for resolving the critical C2-envelope conformation and mapping the supramolecular synthons essential for rational drug design.<sup>[1]</sup>

## Comparative Analysis: X-ray Data vs. Alternatives

The following table objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against Solution-state NMR and Density Functional Theory (DFT) specifically for

substituted flavanones.

## Table 1: Performance Matrix for Structural Determination of Flavanones

Feature	X-ray Crystallography (SC-XRD)	Solution NMR (NOE/COSY)	Computational DFT (Gas Phase)
Conformational Certainty	High (Absolute). Defines the exact puckering amplitude ( ) and phase angle ( ) of the C-ring envelope.[1]	Medium. Averages rapid conformational interconversions; cannot freeze specific puckering states.	High (Theoretical). Predicts equilibrium geometry but often misses packing-induced distortions.[1]
Absolute Configuration	Definitive. Determines ( ) or ( ) stereochemistry at C2 using anomalous scattering (Flack parameter).	Indirect. Requires chiral shift reagents or derivatization (Mosher's method).	N/A. Requires experimental validation.
Intermolecular Interactions	Direct Observation. Maps H-bonds, - stacking, and Halogen bonds critical for formulation stability.[1]	Inferred. Chemical shifts suggest H-bonding but cannot visualize geometry or networks.[1]	Modeled. Can calculate interaction energies but lacks real-world packing context.
Data Acquisition Time	Slow (Days/Weeks). Dependent on crystal growth kinetics.	Fast (Hours). Rapid data collection once synthesized.	Fast (Hours/Days). Dependent on basis set and computing power.

# Technical Deep Dive: Substituent Effects on Crystal Packing

This section analyzes specific X-ray datasets to illustrate how different substitutions dictate the solid-state architecture.

## Case Study A: The Halogen Effect (6-Chloro-flavanone)

- Crystal System: Monoclinic (  $P2_1$  ) [2]
- Structural Insight: The introduction of a chlorine atom at the C6 position creates a "sigma-hole," facilitating C-H...Cl and Cl...Cl interactions. X-ray data reveals these weak interactions stabilize a specific twisted conformation of the B-ring relative to the chromone core, a feature often underestimated by DFT optimization.
- Biological Implication: This specific twist angle (  $\approx 15^\circ$  ) is often the bioactive conformation for binding to kinase domains. [1]

## Case Study B: The Hydrogen Bond Network (7-Hydroxy-flavanone)

- Crystal System: Triclinic (  $P1$  ) or Monoclinic.
- Structural Insight: The 7-OH group acts as a robust H-bond donor. [1] X-ray data visualizes the formation of infinite head-to-tail chains linked by O-H...O hydrogen bonds. [1]
- Comparison: Unlike the discrete molecules seen in dilute NMR, the crystal structure reveals a supramolecular polymer architecture. This explains the significantly higher melting point and lower solubility of 7-OH derivatives compared to their 7-methoxy counterparts. [1]

## Table 2: Quantitative Crystal Data Comparison

Compound	Substituent	Space Group	C-Ring Conformation	Key Interaction (Distance Å)	Ref.[1][3][4][5]
Flavanone	None		Envelope (C2 out)	C-H...O (2.[1][3]55)	[1]
6-Chloroflavone	6-Cl		Distorted Envelope	Cl... (3.[1]42)	[2]
7-Hydroxyflavone	7-OH		Envelope	O-H...O (1.[1]98)	[3]
6-Methoxy derivative	6-OMe		Twisted Envelope	C-H... (2.[1]80)	[4]

## Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity X-ray data, follow this field-proven protocol. This workflow integrates synthesis with crystallization to maximize the probability of obtaining diffraction-quality single crystals.[1]

### Phase 1: Synthesis (Green Claisen-Schmidt Condensation)[1]

- Objective: Synthesize high-purity flavanone to prevent impurity-driven crystal defects.
- Reagents: Substituted benzaldehyde, 2-hydroxyacetophenone, ZnO Nanoparticles (Catalyst).
- Steps:
  - Mix equimolar amounts of reactants in ethanol.
  - Add 10 mol% ZnO nanoparticles (Green catalyst alternative to KOH).

- Microwave irradiate at 80°C for 15 mins (or reflux 4h).
- Filter catalyst (recyclable).
- Acidify filtrate to precipitate the chalcone intermediate.
- Cyclization: Reflux chalcone in EtOH with  
  
(catalytic) or  
  
to close the C-ring.[1]

## Phase 2: Crystallization (The "Slow Evaporation" Technique)

- Principle: Controlled supersaturation to favor few nucleation sites.
- Protocol:
  - Dissolve 20 mg of purified flavanone in 2 mL of solvent (Ethyl Acetate:Chloroform 3:1 v/v).  
Note: This specific ratio balances polarity for substituted derivatives.
  - Filter the solution through a 0.45  
  
µm PTFE syringe filter into a clean scintillation vial.
  - Cover the vial with Parafilm and pierce 3 small holes with a needle.
  - Place in a vibration-free, temperature-controlled environment (20°C).
  - Validation: Harvest crystals after 3-7 days. Check under a polarizing microscope for extinction (birefringence) to confirm crystallinity before X-ray mounting.

## Phase 3: Data Refinement Validation

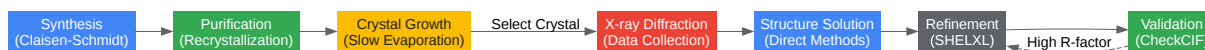
- Check:  
  
.
- Check: Goodness of Fit (GoF) close to 1.0.

- Check: Flack Parameter close to 0.0 (for chiral absolute structure) or 0.5 (for racemate).

## Visualizations

### Diagram 1: Structural Determination Workflow

This diagram outlines the critical path from synthesis to validated structural model.

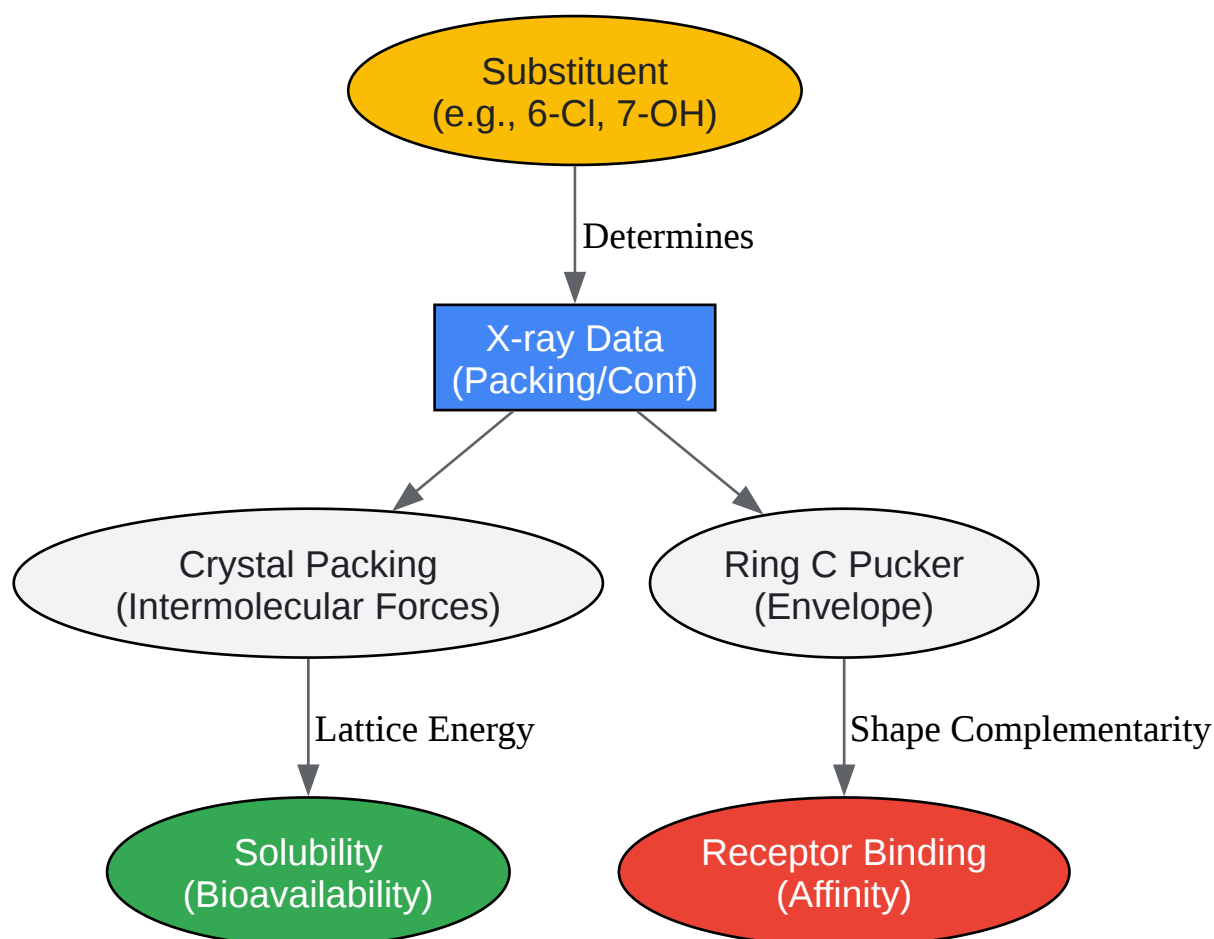


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Caption: Logical workflow for obtaining publication-quality X-ray data for flavanones.

### Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes how X-ray data directly informs biological properties.<sup>[1]</sup>



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Caption: The causal link between X-ray derived structural features and pharmacological parameters.[1]

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